![molecular formula C11H10OS B101703 2-乙酰基-3-甲基苯并[b]噻吩 CAS No. 18781-31-2](/img/structure/B101703.png)

2-乙酰基-3-甲基苯并[b]噻吩

描述

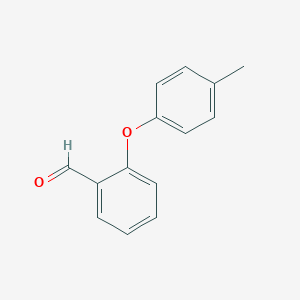

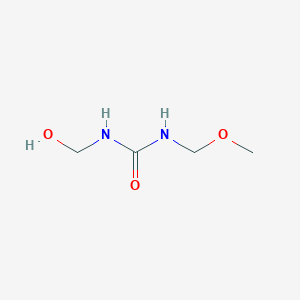

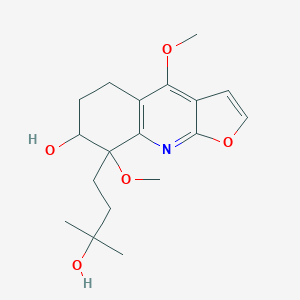

Benzo[b]thiophene derivatives are compounds of significant interest due to their applications in various fields, including their role as selective estrogen receptor modulators. The compound 2-Acetyl-3-methylbenzo[b]thiophene is a derivative of benzo[b]thiophene, which is a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The specific structure of 2-Acetyl-3-methylbenzo[b]thiophene indicates the presence of an acetyl group at the second position and a methyl group at the third position on the benzo[b]thiophene core .

Synthesis Analysis

The synthesis of 2-arylbenzo[b]thiophenes, which are closely related to 2-Acetyl-3-methylbenzo[b]thiophene, typically involves intramolecular cyclization. A proposed method for synthesizing derivatives with heteroatoms at the 3-position directly from the benzo[b]thiophene core has been described using an aromatic nucleophilic substitution reaction and Heck-type coupling. This method yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes with an overall yield of about 35% in 5 steps .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Acetyl-3-methylbenzo[b]thiophene has been studied using X-ray diffraction methods. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar acetyl group, was characterized and found to crystallize in the monoclinic space group with specific cell parameters. The structure exhibited both intra and intermolecular hydrogen bonds, which are important for the stability and reactivity of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Acetyl-3-methylbenzo[b]thiophene are not detailed in the provided papers, the related compound 1,2-bis(6-acetyl-2-methylbenzo[b]thiophen-3-yl)cyclopentene has been synthesized and shown to exhibit photochromic properties in a toluene solution. This indicates that the acetyl and methyl substituents on the benzo[b]thiophene core can participate in reactions that lead to photochromism, a reversible transformation of a chemical species induced by light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-3-methylbenzo[b]thiophene can be inferred from related compounds. For example, the photochromic compound mentioned earlier has a crystal structure with properties characteristic of photochromic compounds, such as an anti-parallel conformation of the molecule and a specific distance between reaction centers. These properties are crucial for the photochromic behavior and could be relevant to the physical and chemical properties of 2-Acetyl-3-methylbenzo[b]thiophene as well .

科研应用

化学修饰和衍生物

2-乙酰基-3-甲基苯并[b]噻吩一直是各种化学修饰研究的对象。例如,通过修改已知方法,它已参与产生氨基、胍基和脲基化合物等反应。合成了具有不同取代基的衍生物,以获得新化合物,突显了它在化学合成中的多功能性(Chapman, Clarke, & Manolis, 1972)。

药物开发潜力

一项研究探讨了苯并[b]噻吩衍生物,包括从2-乙酰基-3-甲基苯并[b]噻吩衍生的化合物,对它们在药物开发中的潜力,特别是作为抗抑郁药物。评估了这些化合物对5-HT1A 5-羟色胺受体的亲和力和对5-羟色胺再摄取的抑制作用,展示了该化合物在药理研究中的相关性(Orus et al., 2002)。

光致变色性质和合成

2-乙酰基-3-甲基苯并[b]噻吩还被用于合成光致变色化合物。一项关于合成1,2-双(6-乙酰基-2-甲基苯并[b]噻吩-3-基)环戊烯的研究揭示了其晶体结构中的光致变色性质,表明在材料科学中的潜在应用(Krayushkin et al., 2008)。

取代反应

对苯并[b]噻吩衍生物的取代反应,包括2-乙酰基-3-甲基苯并[b]噻吩,引起了极大兴趣。研究详细描述了亲电取代反应,探索了这些化合物在有机合成中的化学行为和潜在应用(Clarke, Scrowston, & Sutton, 1973)。

绿色化学方法

最近的进展包括一种绿色的一步法制备取代的2-乙酰基苯并[b]噻吩的方法,强调了有机合成中环保和高效的方法。这种方法使用水作为反应介质,展示了2-乙酰基-3-甲基苯并[b]噻吩在可持续化学中的潜力(Debray, Lemaire, & Popowycz, 2012)。

性质

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTQKSGOEOVCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-methylbenzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)